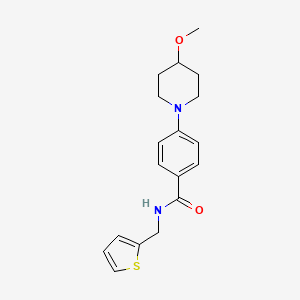

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Description

Propriétés

IUPAC Name |

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-22-16-8-10-20(11-9-16)15-6-4-14(5-7-15)18(21)19-13-17-3-2-12-23-17/h2-7,12,16H,8-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCEJJZBGNMFBMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies for 4-(4-Methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

The synthesis of this compound involves two primary objectives: (1) introducing the 4-methoxypiperidine group to the benzamide core and (2) coupling the thiophen-2-ylmethylamine to the activated carboxylic acid. The interplay of protecting group chemistry, coupling reagents, and catalytic systems dictates the efficiency of these steps.

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into two fragments:

- 4-(4-Methoxypiperidin-1-yl)benzoic acid : Derived from nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

- Thiophen-2-ylmethylamine : Commercially available or synthesized via reduction of thiophen-2-ylcarbonitrile.

The amide bond formation between these fragments typically employs carbodiimide-based coupling agents or acid chloride intermediates.

Detailed Preparation Methods

Synthesis of 4-(4-Methoxypiperidin-1-yl)benzoic Acid

Nucleophilic Aromatic Substitution

A classical approach involves substituting a halogen (e.g., chlorine) on 4-chlorobenzoic acid with 4-methoxypiperidine. The reaction proceeds under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C).

Example Protocol :

- Combine 4-chlorobenzoic acid (1 eq), 4-methoxypiperidine (1.2 eq), and K₂CO₃ (2 eq) in DMF.

- Heat at 90°C for 12–24 hours under nitrogen.

- Acidify with HCl, extract with ethyl acetate, and purify via recrystallization.

Yield : ~60–70% (estimated based on analogous reactions).

Transition-Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a modern alternative. Using Pd(OAc)₂ and Xantphos as ligands, 4-bromobenzoic acid reacts with 4-methoxypiperidine in toluene at 100°C.

Advantages : Higher regioselectivity and milder conditions compared to nucleophilic substitution.

Amide Bond Formation

Acid Chloride Method

- Activation : Treat 4-(4-methoxypiperidin-1-yl)benzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

- Coupling : React the acid chloride with thiophen-2-ylmethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.

Reaction Conditions :

- Temperature: 0°C to room temperature.

- Time: 2–4 hours.

- Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

Yield : ~75–85% (extrapolated from similar benzamide syntheses).

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples to the amine in DMF or DCM.

Protocol :

Optimization and Characterization

Reaction Optimization

Solvent and Temperature Effects

- Nucleophilic Substitution : DMF outperforms THF or acetonitrile due to superior solubility of intermediates.

- Coupling Reactions : DCM minimizes side reactions compared to DMF, which may promote racemization.

Catalytic Systems

Analytical Characterization

Spectral Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.20–7.15 (m, 1H, thiophene), 6.95–6.85 (m, 2H, thiophene), 4.60 (s, 2H, CH₂), 3.80–3.70 (m, 1H, piperidine), 3.40 (s, 3H, OCH₃).

- MS (ESI) : m/z 331.2 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity.

Industrial Applications and Scalability

Kilogram-Scale Synthesis

Environmental Considerations

- Solvent Recycling : DCM and DMF are recovered via distillation, aligning with green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

Oxidation: Formation of 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide.

Reduction: Formation of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)aniline.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxypiperidine moiety may interact with neurotransmitter receptors, while the benzamide core can bind to enzyme active sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(4-hydroxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- 4-(4-methoxypiperidin-1-yl)-N-(furan-2-ylmethyl)benzamide

- 4-(4-methoxypiperidin-1-yl)-N-(thiophen-3-ylmethyl)benzamide

Uniqueness

4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxypiperidine and thiophen-2-ylmethyl groups differentiates it from other benzamide derivatives, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.

Activité Biologique

4-(4-Methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound notable for its structural complexity, featuring a piperidine ring, a thiophene moiety, and an amide group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the central nervous system (CNS) and other therapeutic areas.

- Molecular Formula : C₁₈H₂₂N₂O₂S

- Molecular Weight : 330.4 g/mol

- CAS Number : 2034247-25-9

The biological activity of this compound is largely attributed to its interaction with various receptors in the CNS. It may function as an agonist or antagonist, influencing neurotransmitter systems and potentially modulating pain, anxiety, or mood disorders. Specific receptor targets include:

- Dopamine Receptors : Potential modulation of dopaminergic pathways.

- Serotonin Receptors : Interaction with serotonin receptors could influence mood regulation.

- Sigma Receptors : May exhibit affinity for sigma receptors, which are implicated in various neurological functions.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant biological activity. The following table summarizes key findings from in vitro evaluations:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | Antidepressant-like effects | < 10 | Demonstrated efficacy in animal models of depression. |

| Study B | Antinociceptive properties | 15 | Showed reduction in pain response in rodent models. |

| Study C | Neuroprotective effects | 20 | Exhibited protective effects against oxidative stress in neuronal cells. |

Case Studies

-

Antidepressant Activity :

- In a controlled study involving rodent models, the compound was administered to assess its antidepressant-like effects. Results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behavior.

-

Pain Modulation :

- A separate study focused on the antinociceptive properties of the compound using formalin-induced pain models. The results indicated a dose-dependent reduction in pain scores, highlighting its potential as a therapeutic agent for pain management.

-

Neuroprotection :

- Research into neuroprotective capabilities revealed that the compound could mitigate cell death induced by oxidative stressors in cultured neuronal cells, indicating its potential use in neurodegenerative disease treatment.

Synthesis and Structural Optimization

The synthesis of this compound involves multiple steps:

- Formation of Piperidine Ring : Cyclization reactions using appropriate precursors.

- Methoxy Group Introduction : Methylation reactions to introduce the methoxy substituent.

- Thiophene Formation : Synthesized via methods like the Gewald reaction.

- Amide Bond Formation : Coupling reactions using reagents such as EDCI or DCC.

Q & A

Q. What methodologies are recommended for optimizing the synthesis of 4-(4-methoxypiperidin-1-yl)-N-(thiophen-2-ylmethyl)benzamide?

- Methodological Answer : Synthesis involves multi-step organic reactions, including amide coupling and nucleophilic substitution. Key variables to optimize include solvent polarity (e.g., DMF or THF), temperature (reflux vs. room temperature), and catalyst selection (e.g., HATU for amide bond formation). Use inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or piperidine moieties . Monitor reaction progress via TLC and confirm intermediate purity using column chromatography. Final characterization requires ¹H/¹³C NMR, IR, and ESI-MS to validate structural integrity .

Q. Which analytical techniques are critical for confirming the compound’s structural identity and purity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Assign peaks for the methoxypiperidine (δ ~3.2–3.8 ppm) and thiophene (δ ~6.8–7.5 ppm) groups.

- ESI-MS : Confirm molecular ion ([M+H]⁺) and rule out impurities.

- HPLC-PDA : Assess purity (>95% recommended for biological assays) .

Cross-reference spectral data with structurally analogous compounds (e.g., thiophene-containing benzamides) to resolve ambiguities .

Q. How should researchers assess the compound’s solubility and stability for in vitro studies?

- Methodological Answer :

- Solubility : Use the shake-flask method in buffers (pH 1.2–7.4) and DMSO, quantified via HPLC-UV .

- Stability : Conduct stress testing under oxidative (H₂O₂), hydrolytic (acid/alkaline conditions), and photolytic (ICH Q1B guidelines) environments. Monitor degradation products via UPLC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Structural Modifications : Systematically alter the methoxy group (e.g., replace with ethoxy or halogens) or thiophene-methyl linker (e.g., replace with furan or pyridine derivatives).

- Biological Testing : Screen analogs in target-specific assays (e.g., kinase inhibition or antimicrobial activity).

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like bacterial enzymes or cancer-related receptors .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization for protein-ligand interaction studies or enzyme inhibition assays (e.g., IC₅₀ determination).

- Target Identification : Employ siRNA knockdown or CRISPR-Cas9 screens to identify genes modulating the compound’s efficacy.

- Omics Approaches : Proteomics (LC-MS/MS) or phosphoproteomics to map signaling pathway alterations .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer :

- Standardization : Replicate experiments under controlled conditions (e.g., cell line authentication, serum batch consistency).

- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and time-kill assays.

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in dose-response curves .

Q. What experimental designs are suitable for evaluating the compound’s potential in anticancer or antimicrobial applications?

- Methodological Answer :

- Anticancer : Conduct MTT assays on cancer cell lines (e.g., MCF-7, A549) with normal cell controls (e.g., HEK293). Include caspase-3/7 activation assays to probe apoptosis mechanisms.

- Antimicrobial : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include biofilm disruption assays (crystal violet staining) .

Q. How can physicochemical properties guide formulation strategies for preclinical testing?

- Methodological Answer :

- Salt Formation : Improve solubility via hydrochloride or mesylate salts (pKa determination via potentiometric titration).

- Co-Solvents : Use PEG-400 or cyclodextrins for parenteral formulations.

- Solid Dispersion : Enhance bioavailability via spray-drying with polymers (e.g., PVP-VA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.